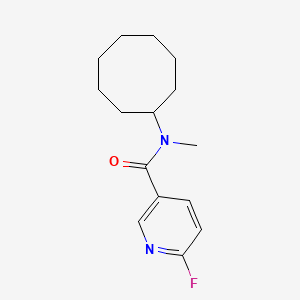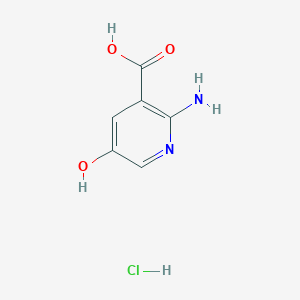![molecular formula C10H13N3O B2708713 5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 478063-99-9](/img/structure/B2708713.png)
5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazolopyridines are a class of heterocyclic compounds that contain a triazole ring fused with a pyridine ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of triazolopyridines often involves aromatic nucleophilic substitution reactions . An efficient and convenient synthesis of [1,2,4]triazolo[4,3-a]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation .Molecular Structure Analysis
Triazolopyridines are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . The exact molecular structure of “5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine” would require more specific information or computational chemistry methods to determine.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine” would depend on its exact molecular structure. Triazolopyridines in general are known to exhibit cytotoxicity at certain concentrations .Scientific Research Applications
Medicinal Chemistry
The 1,2,4-triazole motif, which is a part of the 5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine structure, has been embedded into more than 30 approved and marketed medicines as well as more than 100 investigational and experimental drugs . This includes antiviral medication ribavirin, used to treat respiratory syncytial virus infection, hepatitis C, and many other viral diseases .
Antiviral Applications
Recent studies have confirmed the successful application of ribavirin, a 1,2,4-triazole-based compound, as a cure for COVID-19 .
Antifungal Applications
Voriconazole, another 1,2,4-triazole-based compound, is used to treat serious fungal infections .
Coordination Chemistry
1,2,4-Triazoles, especially those bearing additional functional groups, are very promising ligands for coordination chemistry with multiple coordination modes possible . They have been used to obtain coordination polymers, blue-emitting organic light-emitting diodes, chemodynamic therapy agents against cancer cells, spin crossover nanoparticles, and other potentially useful materials .
Antidiabetic Applications
Triazolopyrazine derivatives, which are structurally similar to 5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine, have shown antidiabetic properties . 3-(Trifluoromethyl)-1,2,4-triazolopyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .
Antibacterial Applications
Triazolopyridine, a structural fragment present in 5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine, has shown antibacterial activity .
Antitumor Applications
Due to their structural similarities to nucleic bases, pyrazolo[5,1-c][1,2,4]triazines, which are structurally similar to 5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine, may act as metabolites and therefore they can be useful as antiviral and antitumor agents . Pyrazolotriazines have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
Antimalarial Applications
Triazolopyrazine derivatives have shown anti-malarial properties .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 1,2,4-triazolo [1,5-a]pyridines, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .
Mode of Action
Similar compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Biochemical Pathways
Similar compounds are known to inhibit key enzymes in various pathways, leading to downstream effects such as the inhibition of cell growth and differentiation .
Result of Action
Similar compounds have shown moderate to potent anti-proliferative activities against a panel of cancer cell lines .
Future Directions
The future directions in the research of triazolopyridines could involve the synthesis and study of their antimicrobial, antioxidant and antiviral potential of substituted 1,2,4-triazole analogues . There is also a need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
properties
IUPAC Name |
5-ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-3-8-11-12-9-6-5-7-10(13(8)9)14-4-2/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBPWZINALGTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C(=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2708630.png)



![3-[2-(2-Ethylpiperidino)-2-oxoethyl]-1,3-thiazolane-2,4-dione](/img/structure/B2708636.png)




![Methyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2708641.png)
![6-(4-methoxyphenethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2708645.png)


